N-isopropylindoline-5-sulfonamide
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Overview
Description
N-isopropylindoline-5-sulfonamide: is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 g/mol It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused with a pyrrole ring
Mechanism of Action
Target of Action
N-isopropylindoline-5-sulfonamide is a sulfonamide-based compound . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the enzyme from binding to PABA and disrupting the synthesis of folic acid . This inhibition of folic acid synthesis hampers the production of DNA in bacteria, inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for DNA production, this compound prevents bacteria from replicating . This leads to a decrease in the bacterial population, helping to control bacterial infections .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropylindoline-5-sulfonamide typically involves the reaction of 5-chlorosulfonyl-2-oxindole with isopropylamine in the presence of pyridine as a base. The reaction is carried out in dichloromethane at room temperature for about 4 hours. The resulting product is then purified by vacuum filtration and drying .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-isopropylindoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indoline moiety can undergo oxidation to form indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include indole derivatives.
Reduction Reactions: Products include reduced forms of the indoline moiety.
Scientific Research Applications
N-isopropylindoline-5-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a pharmacophore in drug design.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-isopropylindoline-5-sulfonamide: Unique for its specific substitution pattern and potential biological activity.
N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]: Another indole-sulfonamide derivative with similar biological properties.
Uniqueness: this compound is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-propan-2-yl-2,3-dihydro-1H-indole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8(2)13-16(14,15)10-3-4-11-9(7-10)5-6-12-11/h3-4,7-8,12-13H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUHLUIFQWENSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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